molecular formula C9H7BrN2O B2646839 N-(3-bromophenyl)-2-cyanoacetamide CAS No. 112275-50-0; 63034-91-3

N-(3-bromophenyl)-2-cyanoacetamide

Cat. No.: B2646839
CAS No.: 112275-50-0; 63034-91-3
M. Wt: 239.072
InChI Key: OJUWEMQIWPEFNO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-cyanoacetamide (CAS 63034-91-3) is a brominated aromatic acetamide derivative with a cyano functional group. It is widely utilized as a versatile intermediate in pharmaceutical synthesis, agrochemicals, and organic chemistry research. The compound is characterized by its molecular formula C₉H₇BrN₂O, molecular weight 254.07 g/mol, and a melting point range of 96–97 °C . SynHet, a specialized manufacturer, produces this compound with purity exceeding 99%, complying with ISO 9001 standards. Its applications span drug discovery, fine chemicals, and biotechnology, particularly in synthesizing heterocyclic scaffolds via cycloaddition or nucleophilic substitution reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUWEMQIWPEFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs: Brominated Phenyl Derivatives

Bromine substitution on the phenyl ring at different positions significantly alters physicochemical properties and reactivity.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
N-(3-bromophenyl)-2-cyanoacetamide 63034-91-3 C₉H₇BrN₂O 254.07 3-bromo High thermal stability; used in Michael additions and cyclizations
N-(2-bromophenyl)-2-cyanoacetamide 80277-87-8 C₉H₇BrN₂O 239.07 2-bromo Lower molecular weight; used in Suzuki coupling intermediates
N-(5-bromo-1,3,4-thiadiazol-2-yl)-2-cyanoacetamide Not provided C₅H₄BrN₃OS 245.92 Thiadiazole-bromo Heterocyclic derivative; 90% synthesis yield; used in bioactive molecule synthesis

Key Insights :

  • Heterocyclic vs. aromatic systems : Bromine on a thiadiazole ring (e.g., ) enhances electron-withdrawing effects, facilitating nucleophilic attacks compared to phenyl-substituted analogs.

Halogen-Substituted Derivatives: Chloro and Fluoro Analogs

Halogen substitution (Cl, F) impacts lipophilicity (logP) and electronic properties.

Compound CAS Number Molecular Formula logP Substituents Applications
N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide 8016-2068 C₉H₆ClFN₂O 1.855 3-Cl, 4-F High logP favors membrane permeability in drug candidates
N-(4-Chlorophenyl)-2-cyanoacetamide Not provided C₉H₇ClN₂O ~1.5* 4-Cl Intermediate for agrochemicals; lower polarity than bromo analogs
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide 63034-97-9 C₁₀H₉ClN₂O Not reported 5-Cl, 2-methyl Methyl group enhances steric bulk, altering reaction pathways

Key Insights :

  • Electron-withdrawing effects : Chloro and fluoro substituents increase electrophilicity of the acetamide carbonyl, accelerating reactions like cycloadditions .
  • logP trends : Brominated analogs generally exhibit higher logP values than chloro/fluoro derivatives, influencing solubility and bioavailability.

Heterocyclic and Functionalized Derivatives

Incorporation of heterocycles or additional functional groups diversifies reactivity.

Compound Key Structural Feature Synthesis Method Applications
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyanoacetamide Morpholine moiety Cu-catalyzed click chemistry Kinase inhibitor intermediates
N-(Benzylcarbamoyl)-2-cyanoacetamide Benzylcarbamoyl group Condensation with benzyl isocyanate Peptide mimetics
N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide Benzodioxole ring Reaction with 1,3-benzodioxole derivatives Pesticide synthesis

Key Insights :

  • Morpholine derivatives : Enhance solubility via hydrogen bonding, critical for pharmaceutical formulations .
  • Benzodioxole systems : Improve metabolic stability in agrochemicals .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-bromophenyl)-2-cyanoacetamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves a condensation reaction between 3-bromoaniline and cyanoacetic acid, typically mediated by a condensing agent (e.g., DCC or EDCI) under inert conditions. Evidence from analogous syntheses (e.g., N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide) highlights the use of stepwise substitution, reduction, and condensation steps . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of aniline to cyanoacetic acid), temperature (60–80°C), and solvent (DMF or THF). Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Oxford Xcalibur with a CCD detector) using MoKα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., CrysAlis RED). Structural refinement uses SHELXL, which employs full-matrix least-squares on F² and handles hydrogen atom placement via geometric constraints . Key parameters include R-factor thresholds (R1 < 0.05 for high-quality data) and thermal displacement modeling. For validation, check CIF files against IUCr standards .

Q. What analytical techniques are critical for characterizing purity and confirming the structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and cyano/amide functionalities (δ 2.8–3.5 ppm for acetamide CH₂).
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺.
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (tolerance ±0.3%) .

Advanced Research Questions

Q. How does the position of the bromine substituent (para vs. meta) on the phenyl ring influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer: Substituent position alters lipophilicity (logP) and bioavailability. For meta-bromo derivatives, logP increases by ~0.5 compared to para isomers due to reduced polarity, as seen in N-(4-bromophenyl) analogs . Pharmacokinetic predictors (e.g., Peff, logBBB) are calculated using QSAR tools like Simulation Plus. Meta substitution may enhance blood-brain barrier permeability but reduce aqueous solubility, requiring co-solvents (e.g., PEG-400) for in vivo studies .

Q. What strategies resolve contradictions in crystallographic data, such as disordered electron density or anomalous thermal parameters?

Methodological Answer:

  • Disorder Handling : Split occupancy refinement (e.g., SHELXL PART command) for overlapping atoms. Apply similarity constraints (SAME) for bonded regions.
  • Thermal Parameters : Use anisotropic ADPs for non-H atoms. Suspect over/underestimation if Ueq > 0.1 Ų; re-expose crystals to detect degradation.
  • Validation Tools : Check PLATON ALERTS for symmetry mismatches and R1/R2 consistency. For enantiopolarity errors, apply Flack parameter (x < 0.1) .

Q. How can computational modeling predict the biological activity of this compound derivatives, and what are key validation steps?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity. Grid boxes centered on active sites (e.g., ATP-binding pockets).
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate stability (RMSD < 2 Å). Validate with MM-PBSA free-energy calculations.
  • Experimental Cross-Check : Compare IC₅₀ values from enzyme assays (e.g., fluorescence-based kinase inhibition) with docking scores. Discrepancies >1 log unit suggest force field inaccuracies .

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